3-cyano-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides, a class of compounds to which “3-cyano-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide” belongs, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex, which makes it a versatile material used in scientific research.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Thiophene Derivatives in Heterocyclic Synthesis
Thiophene derivatives are synthesized for their potential applications in creating diverse heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and investigated for their reactivity towards various nitrogen nucleophiles, yielding derivatives like pyrazole, isoxazole, and pyrimidine (Mohareb et al., 2004). This research signifies the versatility of thiophene derivatives in constructing complex heterocyclic systems, which are foundational in developing novel chemical entities for various scientific applications.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Thiophene derivatives were also utilized to afford thieno[2,3-d]pyrimidine derivatives, highlighting a method for synthesizing these compounds with potential relevance in materials science and as precursors in pharmaceutical chemistry (Abdelrazek et al., 2008).
Development of Novel Heterocycles
Research on thiadiazole derivatives for insecticidal activities against cotton leafworm demonstrates the application of thiophene-based compounds in agriculture (Fadda et al., 2017). These studies contribute to the development of new agrochemicals, showcasing the broad applicability of synthesized heterocycles in addressing real-world challenges.
Antioxidant Activity of Benzothiazole Derivatives
A study on benzothiazole derivatives revealed their potential in inactivating reactive chemical species through antioxidant activity. This suggests their application in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016). Such findings are significant for the exploration of novel antioxidants in therapeutic research.
Novel Heterocyclic Compounds for Antitumor Activity
The synthesis of polyfunctionally substituted heterocyclic compounds derived from similar thiophene-carboxamide frameworks demonstrated significant antitumor activities. These compounds were evaluated against various cancer cell lines, indicating the potential of thiophene derivatives in cancer research (Shams et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as cyanoacetamide-n-derivatives, are known to interact with a variety of biological targets .
Mode of Action
Cyanoacetamide-n-derivatives, which share structural similarities, are known to undergo a variety of condensation and substitution reactions . These reactions can lead to the formation of various heterocyclic compounds .
Biochemical Pathways
It’s known that cyanoacetamide derivatives can form a variety of heterocyclic compounds , which can potentially affect multiple biochemical pathways.
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant biological effects.
Properties
IUPAC Name |
3-cyano-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c18-10-12-3-1-4-13(9-12)17(22)19-7-6-16-20-11-14(21-16)15-5-2-8-23-15/h1-5,8-9,11H,6-7H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGPIKLEFNBXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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